molecular formula C26H23NO5 B342313 Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Cat. No.: B342313
M. Wt: 429.5 g/mol
InChI Key: LPIMVSCXPSIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with the molecular formula C26H23NO5 and a molecular weight of 429.46452 . This compound is known for its unique structural features, which include a dioxoisoindoline core and a phenoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate anhydride with a phenoxyphenyl amine derivative, followed by esterification with pentanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific pentyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts .

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

pentyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C26H23NO5/c1-2-3-7-16-31-26(30)18-10-15-22-23(17-18)25(29)27(24(22)28)19-11-13-21(14-12-19)32-20-8-5-4-6-9-20/h4-6,8-15,17H,2-3,7,16H2,1H3

InChI Key

LPIMVSCXPSIWAR-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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